Factor XIa Binding Affinity: Milvexian Ki = 0.11 nM vs. Class Comparators
Milvexian inhibits human factor XIa with a Ki of 0.11 nM. This binding affinity can be compared to the clinically evaluated FXIa inhibitor asundexian, which has a reported Ki of 1.0 nM for human FXIa in published preclinical characterization [1]. Milvexian exhibits approximately 9-fold higher binding affinity (lower Ki) for the human FXIa target relative to asundexian based on cross-study comparison of published Ki values [1][2].
| Evidence Dimension | In vitro binding affinity (Ki) for human factor XIa |
|---|---|
| Target Compound Data | Ki = 0.11 nM |
| Comparator Or Baseline | Asundexian (BAY 2433334): Ki = 1.0 nM |
| Quantified Difference | Approximately 9-fold higher affinity (lower Ki) for milvexian |
| Conditions | Enzyme activity assay with purified human FXIa |
Why This Matters
Higher binding affinity enables lower effective dosing for equivalent target engagement, which may translate to improved therapeutic window and reduced off-target exposure.
- [1] Heitmeier S, et al. Pharmacological profile of asundexian (BAY 2433334), an oral, direct factor XIa inhibitor for the prevention of thromboembolic events. J Thromb Haemost. 2022;20(6):1400-1411. doi:10.1111/jth.15706 View Source
- [2] Dilger AK, et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. J Med Chem. 2022;65(3):1770-1785. doi:10.1021/acs.jmedchem.1c01613 View Source
